

Unveiling the Biological Potential of Ethyl 2-Methylacetoacetate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 2-methylacetoacetate

Cat. No.: B133056

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

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. **Ethyl 2-methylacetoacetate**, a versatile β -ketoester, serves as a valuable starting block for the synthesis of a diverse array of heterocyclic compounds, notably coumarins and pyrazoles, which have demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Anticancer Activity of Coumarin Derivatives

Coumarins, a class of benzopyrone-containing compounds, are readily synthesized from **ethyl 2-methylacetoacetate** and substituted phenols via the Pechmann condensation. The resulting 4-methylcoumarin scaffold is a common feature in many compounds evaluated for their cytotoxic effects against various cancer cell lines.

Comparative Anticancer Potency of 4-Methylcoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 4-methylcoumarin derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Compound	Structure	Cancer Cell Line	IC50 (μM)	Reference
7-Hydroxy-4-methylcoumarin	 7-Hydroxy-4-methylcoumarin	MCF-7	189.8 ± 23.6	[1]
7,8-Dihydroxy-3-ethyl-4-methylcoumarin	 7,8-Dihydroxy-3-ethyl-4-methylcoumarin	MCF-7	82.3 ± 4.5	[1]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)	AGS	2.63 ± 0.17	[2]	
7-hydroxyl-3,6,8-tribromo-4-methylcoumarin (4)	MCF-7	3.26	[2]	
Compound 8b	HepG2	13.14	[3]	
Coumarin-3-(4-methoxyphenyl)acrylamide 6e	HepG2	1.88	[2]	
Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f	HepG2	4.14	[2]	
Compound 4k	MCF-7	4.98	[4]	
Compound 6c	MCF-7	5.85	[4]	
Compound 4k	HepG2	9.4	[4]	
Compound 6c	HepG2	33.88	[4]	
LaSOM 186	MCF-7	2.66	[5]	

LaSOM 190	MCF-7	>2.66, <10.08	[5]
LaSOM 185	MCF-7	>2.66, <10.08	[5]
LaSOM 180	MCF-7	10.08	[5]

Antimicrobial Activity of Pyrazole Derivatives

The Knorr pyrazole synthesis, a condensation reaction between a β -ketoester and a hydrazine derivative, provides a straightforward route to pyrazolones. When **ethyl 2-methylacetoacetate** is used, 3,4-dimethyl-pyrazolone derivatives are formed, which have been investigated for their antimicrobial properties.

Comparative Antimicrobial Potency of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for pyrazole derivatives against common bacterial strains.

Compound	Structure	Microorganism	MIC (µg/mL)	Reference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a)	E. coli	-	[6]	
S. aureus	-	[6]		
1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone (5a)	E. coli	-	[6]	
S. aureus	-	[6]		
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)	S. aureus	62.5-125	[7]	
B. subtilis	62.5-125	[7]		
K. pneumoniae	62.5-125	[7]		
E. coli	62.5-125	[7]		
C. albicans	2.9-7.8	[7]		
A. niger	2.9-7.8	[7]		
Compound 9	S. aureus MDR	4	[8]	
Enterococcus MDR	4	[8]		

Experimental Protocols

Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (Pechmann Condensation)[9]

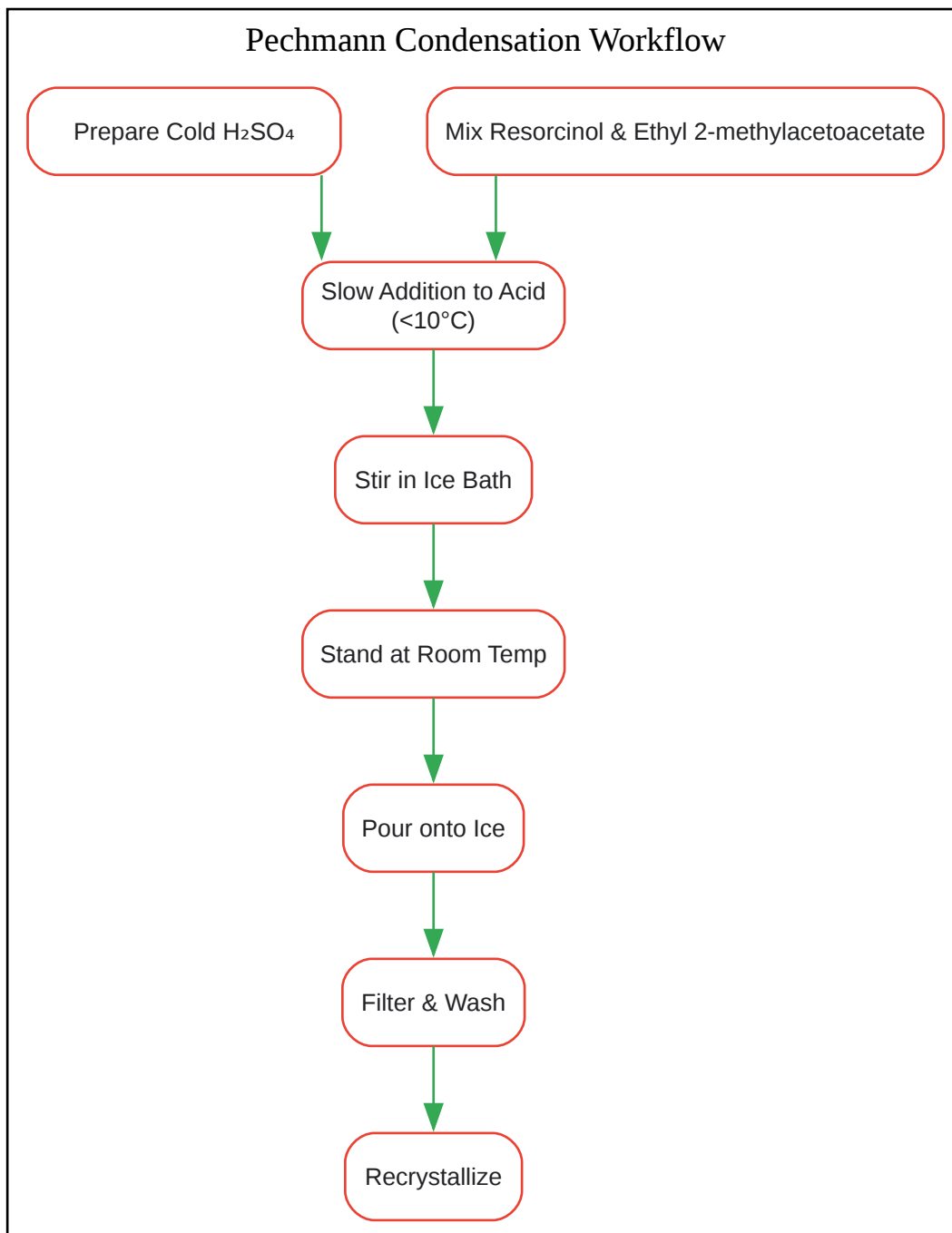
Materials:

- Resorcinol (1.10 g, 10 mmol)
- **Ethyl 2-methylacetoacetate** (1.5 mL)
- Concentrated Sulfuric Acid (10 mL)
- Ethanol
- Water
- Ice

Procedure:

- Carefully place 10 mL of concentrated sulfuric acid into a 250 mL beaker and cool it in an ice bath.
- In a separate flask, dissolve 1.10 g of resorcinol in 1.5 mL of **ethyl 2-methylacetoacetate**. Gentle warming may be necessary.
- Slowly add the resorcinol/**ethyl 2-methylacetoacetate** mixture dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
- Allow the reaction mixture to stand at room temperature for 18-24 hours.
- Pour the reaction mixture slowly and carefully into a beaker containing approximately 200 mL of crushed ice or ice-cold water while stirring.
- Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

- Recrystallize the crude product from an ethanol-water mixture to obtain pure 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.



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Pechmann Condensation Workflow

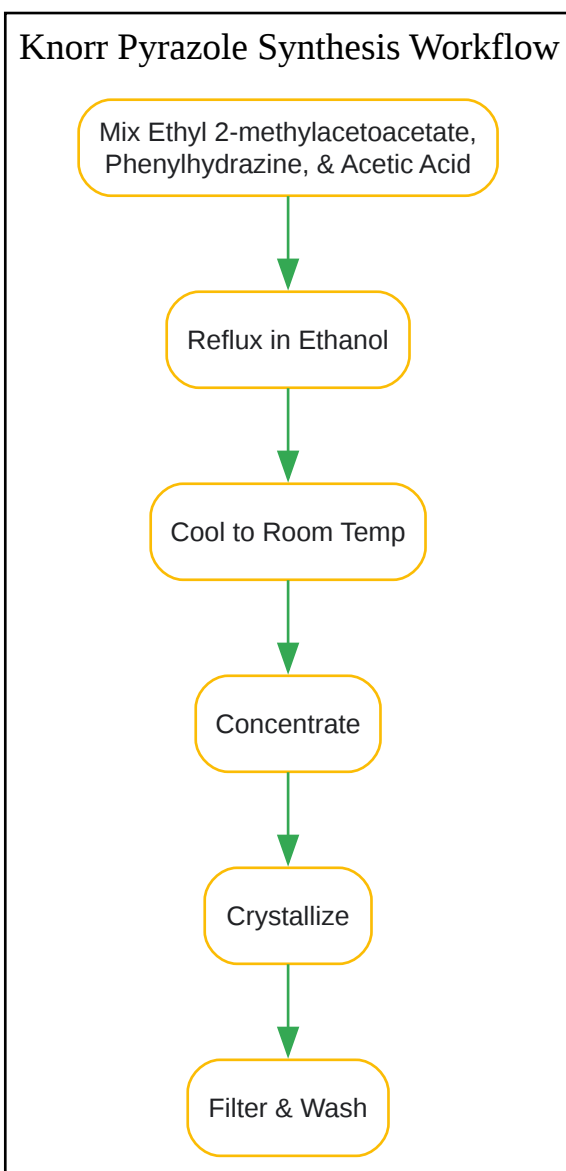
Synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one (Knorr Pyrazole Synthesis)[10][11]

Materials:

- **Ethyl 2-methylacetoacetate**
- Phenylhydrazine
- Glacial Acetic Acid
- Ethanol

Procedure:

- In a round-bottom flask, combine **ethyl 2-methylacetoacetate** (1 equivalent) and phenylhydrazine (1 equivalent).
- Add a catalytic amount of glacial acetic acid.
- Add ethanol as a solvent and heat the mixture to reflux for 1-2 hours.
- Monitor the reaction progress using thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- Reduce the solvent volume under reduced pressure.
- Induce crystallization by adding a small amount of a non-polar solvent (e.g., hexane) and cooling in an ice bath.
- Collect the crystals by vacuum filtration and wash with cold ethanol.



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Knorr Pyrazole Synthesis Workflow

Cytotoxicity Assessment (MTT Assay)[2][12]

Materials:

- Cancer cell lines (e.g., MCF-7, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- 96-well microplates
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS-HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 3-4 hours.
- Remove the MTT solution and add 150 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13]

Materials:

- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microplates

- Test compounds
- Bacterial inoculum (adjusted to 0.5 McFarland standard)

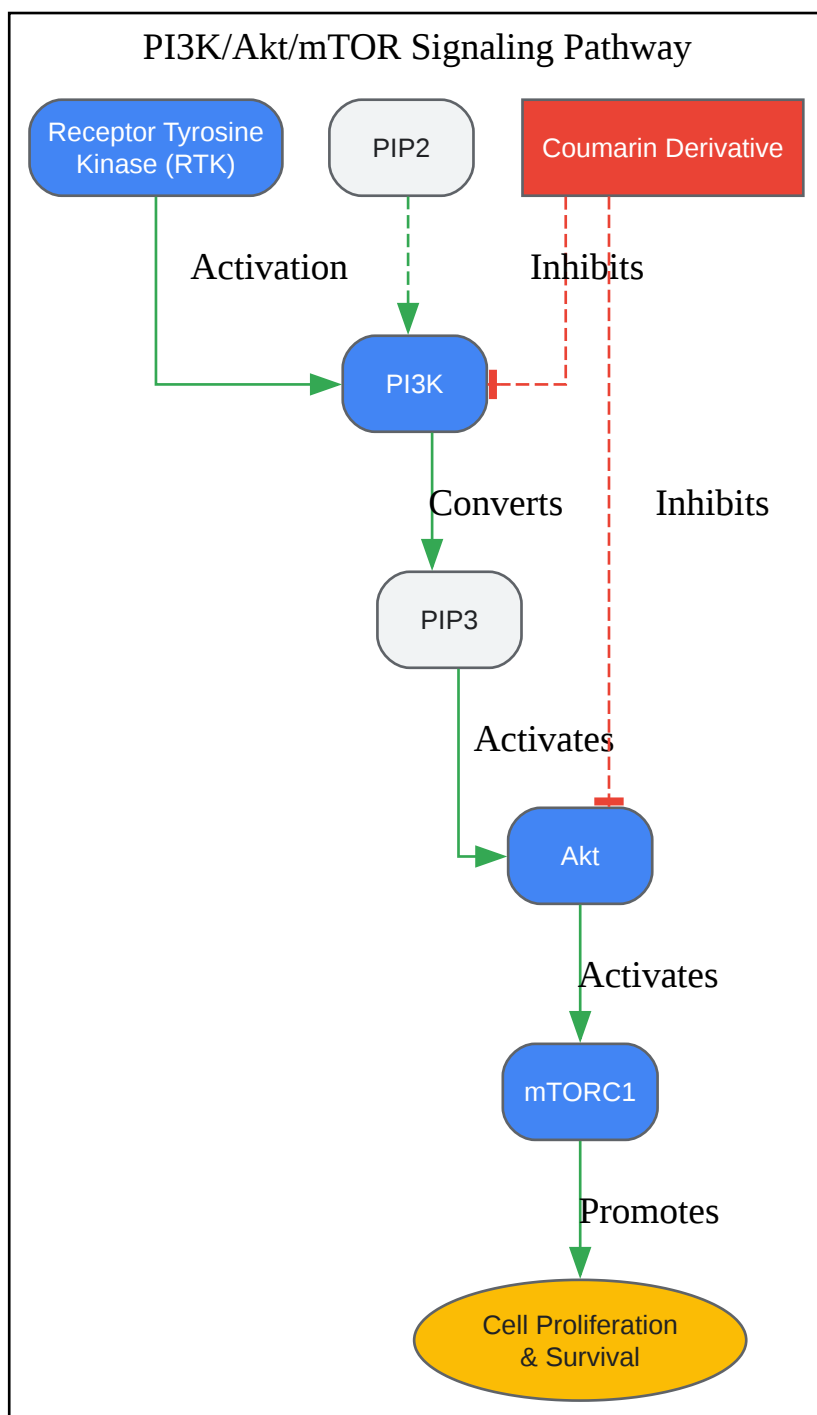
Procedure:

- Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
- Inoculate each well with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (no compound) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 16-20 hours.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for therapeutic intervention.

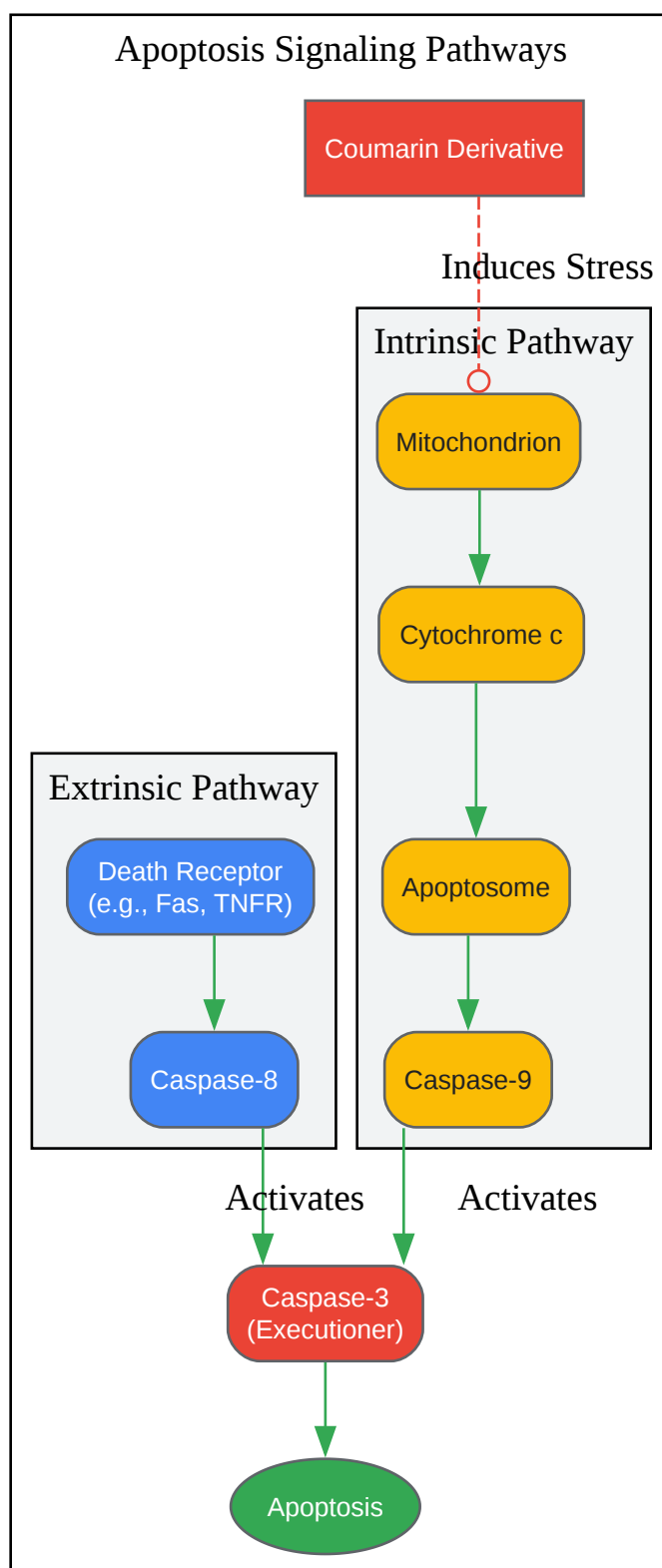


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PI3K/Akt/mTOR Pathway Inhibition

Apoptosis Signaling Pathways

Induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents eliminate malignant cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of cell death.



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Apoptosis Induction Pathways

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